![molecular formula C20H24N4O3S B2500912 N-Cyclopentyl-2-({8-Methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamid CAS No. 1112435-89-8](/img/structure/B2500912.png)
N-Cyclopentyl-2-({8-Methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden, katalysiert durch Palladium. N-Cyclopentyl-2-({8-Methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamid dient als wertvolles Organoborreagenz in SM-Kupplungsreaktionen . Seine milden Reaktionsbedingungen, die Toleranz gegenüber funktionellen Gruppen und die Umweltverträglichkeit machen es zu einer attraktiven Wahl für den Aufbau komplexer Moleküle.
- Antibakterielle und Antimykotische Mittel: Imidazolhaltige Verbindungen weisen antibakterielle und antimykotische Aktivitäten auf. Forscher haben ihr Potenzial als therapeutische Mittel gegen Infektionskrankheiten untersucht .
- Entzündungshemmende Eigenschaften: Bestimmte Imidazol-Derivate zeigen entzündungshemmende Wirkungen, wodurch sie für die Behandlung von Entzündungszuständen relevant sind .
- Antitumoraktivität: Untersuchungen haben ergeben, dass Imidazol-basierte Verbindungen Antitumoreigenschaften besitzen, die für die Krebstherapie genutzt werden könnten .
- Antivirale Mittel: Imidazolhaltige Medikamente, wie z. B. Enviroxim, weisen antivirale Aktivität auf .
- Antiulkusmedikamente: Omeprazol und Pantoprazol, die beide Imidazol-Einheiten enthalten, werden häufig zur Behandlung von Magengeschwüren eingesetzt .
- Antiprotozoale und Antibakterielle Mittel: Verbindungen wie Tinidazol und Ornidazol, die Imidazolringe enthalten, wurden auf ihre Wirksamkeit gegen Protozoeninfektionen untersucht .
Synthesewege und Pharmakologische Studien
Forscher haben verschiedene Synthesewege entwickelt, um auf Imidazol-Derivate zuzugreifen. Diese Methoden ermöglichen die Modifikation von Substituenten und funktionellen Gruppen und passen die Eigenschaften der Verbindung an. Zusätzlich helfen molekulare Docking-Studien und biologische Bewertungen, das Potenzial von Imidazol-basierten Molekülen als Arzneimittelkandidaten zu beurteilen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes likedihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that these compounds may inhibit their target enzymes, thereby affecting the associated biochemical pathways .
Biochemical Pathways
Inhibition of DHFR would disrupt the folic acid pathway , leading to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of nucleotides. This could potentially halt DNA replication and cell division .
Inhibition of enoyl-ACP reductase would affect the fatty acid synthesis pathway , potentially leading to a disruption in the production of important cellular components like phospholipids, which are essential for maintaining cell membrane integrity .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted primarily through the kidneys .
Result of Action
The inhibition of the target enzymes and the subsequent disruption of the associated biochemical pathways could lead to a halt in cell division and a disruption in cell membrane integrity. This could potentially lead to cell death, thereby exhibiting potential anti-tumor or anti-bacterial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For instance, extreme pH or temperature conditions could potentially affect the stability of the compounds, thereby affecting their efficacy .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-23-15-9-8-13(27-3)10-14(15)17-18(23)19(26)24(2)20(22-17)28-11-16(25)21-12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDTWCPDFYJBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
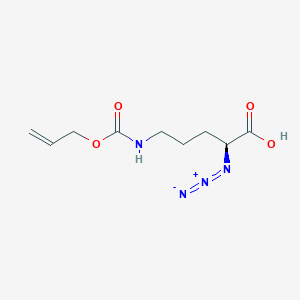

![3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2500834.png)

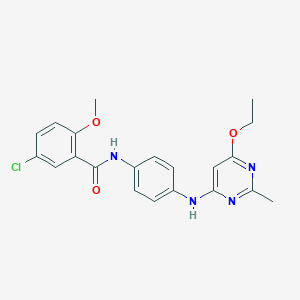
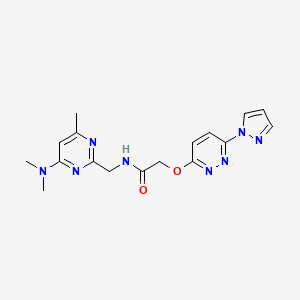

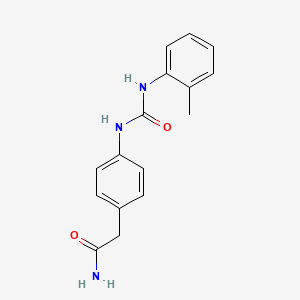
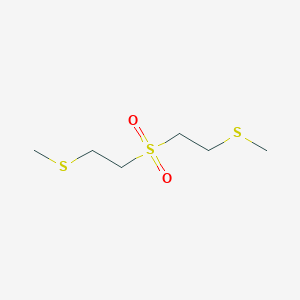
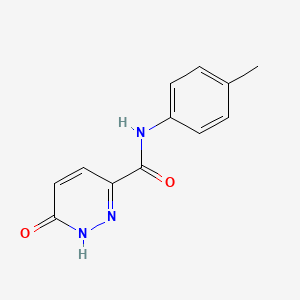
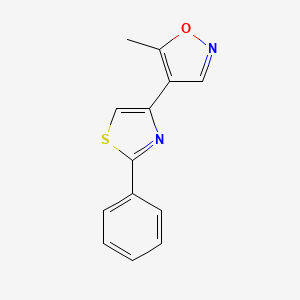
![N-(2-bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]acetamide](/img/structure/B2500851.png)
![2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2500852.png)
